Naphthalene, 1-fluoro-6-propyl-4-(3,4,5-trifluorophenyl)-

Description

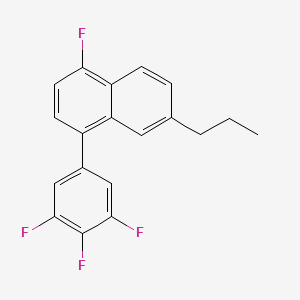

The compound Naphthalene, 1-fluoro-6-propyl-4-(3,4,5-trifluorophenyl)- is a fluorinated naphthalene derivative with a propyl chain at position 6 and a 3,4,5-trifluorophenyl substituent at position 4. Predicted physicochemical properties include a molecular weight of 318.10322 g/mol, a boiling point of 385.0±37.0 °C, and a density of 1.248±0.06 g/cm³ . The presence of multiple fluorine atoms and a hydrophobic propyl group likely enhances its lipophilicity and thermal stability, making it relevant for applications in materials science or medicinal chemistry.

Properties

CAS No. |

663176-31-6 |

|---|---|

Molecular Formula |

C19H14F4 |

Molecular Weight |

318.3 g/mol |

IUPAC Name |

1-fluoro-6-propyl-4-(3,4,5-trifluorophenyl)naphthalene |

InChI |

InChI=1S/C19H14F4/c1-2-3-11-4-5-14-15(8-11)13(6-7-16(14)20)12-9-17(21)19(23)18(22)10-12/h4-10H,2-3H2,1H3 |

InChI Key |

NELHCTRQHLQPNW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC2=C(C=CC(=C2C=C1)F)C3=CC(=C(C(=C3)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1-fluoro-6-propyl-4-(3,4,5-trifluorophenyl)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-fluoro-6-propyl-4-(3,4,5-trifluorophenyl)- can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce naphthoquinones, while reduction can yield naphthalenes with additional hydrogen atoms.

Scientific Research Applications

Naphthalene, 1-fluoro-6-propyl-4-(3,4,5-trifluorophenyl)- has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Naphthalene, 1-fluoro-6-propyl-4-(3,4,5-trifluorophenyl)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, its fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby influencing their activity.

Comparison with Similar Compounds

Key Observations :

- Substituent position significantly impacts molecular geometry and electronic properties. For example, the 3,4,5-trifluorophenyl group in the target compound introduces strong electron-withdrawing effects compared to 3,4-difluorophenyl or 2,6-difluoro variants .

- Propyl chains at position 6 are common, suggesting a design strategy to balance hydrophobicity and steric effects.

Physicochemical Properties

Predicted properties of the target compound and its analogues ():

| Property | Target Compound | 1-Fluoro-6-propyl-2-(3,4,5-F3-phenyl) |

|---|---|---|

| Boiling Point (°C) | 385.0±37.0 | Similar range (predicted) |

| Density (g/cm³) | 1.248±0.06 | 1.248±0.06 |

| PSA (Ų) | 0 | 0 |

Comparison :

- The polar surface area (PSA) of 0 Ų indicates negligible polarity, consistent with the hydrophobic trifluorophenyl and propyl groups.

Implications for Target Compound :

- The 3,4,5-trifluorophenyl moiety in both C4 and the target compound may enhance binding via halogen bonding or hydrophobic interactions.

- The propyl chain in the target compound could further improve binding pocket compatibility, though experimental validation is needed.

Toxicity Considerations

outlines systemic effects of naphthalene derivatives, including hepatic, renal, and respiratory outcomes.

- Inhalation/Oral Exposure: Potential for metabolic activation to reactive epoxides, leading to cytotoxicity .

- Fluorine Substitution: May reduce metabolic degradation, increasing bioaccumulation risks compared to non-fluorinated analogues .

Biological Activity

Naphthalene derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. Among these, Naphthalene, 1-fluoro-6-propyl-4-(3,4,5-trifluorophenyl)- (CAS No. 663176-31-6) is a compound of interest due to its potential anticancer properties and other pharmacological effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, synthesis methods, and potential therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C19H14F4 |

| Molecular Weight | 318.3 g/mol |

| IUPAC Name | 1-fluoro-6-propyl-4-(3,4,5-trifluorophenyl)naphthalene |

| InChI Key | NELHCTRQHLQPNW-UHFFFAOYSA-N |

| LogP | 6.0157 |

Synthesis Methods

The synthesis of Naphthalene, 1-fluoro-6-propyl-4-(3,4,5-trifluorophenyl)- typically involves multi-step organic reactions. A common method includes the Suzuki–Miyaura coupling reaction , which allows for the formation of carbon-carbon bonds using aryl halides and organoboron compounds in the presence of a palladium catalyst.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of fluorine atoms enhances its binding affinity to various enzymes and receptors, potentially modulating biochemical pathways involved in cell proliferation and apoptosis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthalene derivatives. For instance, a study demonstrated that a naphthalene-substituted triazole compound exhibited remarkable in vitro cytotoxic activity against breast cancer cell lines (MDA-MB-231). The compound induced cell cycle arrest and apoptosis in these cells .

Key findings from this study include:

- Cell Cycle Analysis : Treatment with the compound resulted in a significant decrease in cells in the G1 phase and an increase in S phase cells.

- Apoptosis Induction : The compound induced both early and late apoptosis in a dose-dependent manner .

Other Biological Activities

Naphthalene derivatives are also reported to possess various other biological activities:

- Anti-inflammatory Properties : Some naphthalene compounds have shown efficacy in reducing inflammation.

- Antibacterial and Antifungal Effects : Naphthalene moieties are known to exhibit antibacterial and antifungal properties .

- Topoisomerase Inhibition : Certain derivatives act as potent inhibitors of topoisomerases, enzymes critical for DNA replication and transcription .

Case Studies

- Study on Anticancer Activity : A recent investigation into naphthalene-substituted triazole spirodienones revealed that these compounds could effectively suppress tumor growth in vivo while showing minimal toxicity to major organs at therapeutic doses .

- Synthesis and Characterization : Another study focused on synthesizing new chalcone derivatives containing naphthalene and fluorine moieties, which exhibited stronger cytotoxic activity toward breast cancer cell lines compared to non-fluorinated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.